Cas no 80930-74-1 (Zingibroside R1)
Zingibroside R1 structure
Product Name:Zingibroside R1
Numéro CAS:80930-74-1
Le MF:C42H66O14
Mégawatts:794.965054988861
MDL:MFCD32201173
CID:1801913
PubChem ID:10395524
Update Time:2024-10-27
Zingibroside R1 Propriétés chimiques et physiques
Nom et identifiant
-
- 3β-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranuronosyl)oxy]oleana-12-ene-28-oic acid
- Zingibroside R1
- 28-Deglucosylchikusetsusaponin V
- Ginsenoside Z-R1
- Polysciasaponin P5
- (3β)-17-Carboxy-28-norolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid (ACI)
- 28-Noroleanane, β-D-glucopyranosiduronic acid deriv. (ZCI)
- HY-N6924
- E88588
- 3beta-[(2-O-beta-D-Glucopyranosyl-beta-D-glucopyranuronosyl)oxy]oleana-12-ene-28-oic acid
- 80930-74-1
- (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
- XZ172775
- CS-0100751
- AKOS040758639
- MS-31464
- DA-79113
- (2S,3S,4S,5R,6R)-6-{[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2-carboxylic acid
-
- MDL: MFCD32201173
- Piscine à noyau: 1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1
- La clé Inchi: WJQOMUVKRDJBGZ-COUNGWPASA-N
- Sourire: C[C@]12[C@@]3(CC[C@H]4C(C)(C)[C@@H](O[C@@H]5O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]5O[C@H]5[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O5)CC[C@@]4([C@H]3CC=C1[C@@H]1CC(C)(C)CC[C@@]1(CC2)C(=O)O)C)C
Propriétés calculées
- Qualité précise: 794.44525677 g/mol
- Masse isotopique unique: 794.44525677 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 7
- Complexité: 1560
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 18
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 795.0
- Le xlogp3: 4.5
- Surface topologique des pôles: 233Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.8E-4 g/L) (25 ºC),
Zingibroside R1 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | Z212905-10mg |
Zingibroside R1 |
80930-74-1 | 10mg |
$ 430.00 | 2022-06-02 | ||
| TRC | Z212905-25mg |
Zingibroside R1 |
80930-74-1 | 25mg |
$ 895.00 | 2022-06-02 | ||
| TRC | Z212905-50mg |
Zingibroside R1 |
80930-74-1 | 50mg |
$ 1425.00 | 2022-06-02 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1813-20mg |
Zingibroside R1 |
80930-74-1 | 98% | 20mg |
$120 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1813-100mg |
Zingibroside R1 |
80930-74-1 | 98% | 100mg |
$420 | 2023-09-20 | |
| ChemScence | CS-0100751-5mg |
Zingibroside R1 |
80930-74-1 | 99.75% | 5mg |
$333.0 | 2022-04-26 | |
| ChemScence | CS-0100751-10mg |
Zingibroside R1 |
80930-74-1 | 99.75% | 10mg |
$565.0 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60178-1mg |
Zingibroside R1 |
80930-74-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60178-5mg |
Zingibroside R1 |
80930-74-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4962-5 mg |
Ginsenoside Z-R1 |
80930-74-1 | 99.42% | 5mg |
¥2760.00 | 2022-04-26 |
Zingibroside R1 Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:80930-74-1)Zingibroside R1
Numéro de commande:A1205205
État des stocks:in Stock
Quantité:5mg
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 2 September 2024 15:57
Prix ($):297.0
Courriel:sales@amadischem.com
Zingibroside R1 Littérature connexe
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
80930-74-1 (Zingibroside R1) Produits connexes
- 156980-44-8(β-D-Glucopyranosiduronic acid, (3β,4β,20α,21α)-20-carboxy-21,23-dihydroxy-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-)
- 147666-63-5(b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22-[(2-O-b-D-glucopyranosyl-a-L-arabinopyranosyl)oxy]-23-hydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI))
- 147540-80-5(b-D-Glucopyranosiduronic acid, (3b,4b,20a,22b)-20-carboxy-22,23-dihydroxy-30-norolean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®2)- (9CI))
- 117804-14-5(b-D-Glucopyranosiduronic acid, (3b,21b)-17-carboxy-21-hydroxy-28-norolean-12-en-3-yl 2-O-a-L-arabinopyranosyl- (9CI))
- 123564-67-0(b-D-Glucopyranosiduronic acid, (3b,4a)-17-carboxy-23-hydroxy-28-norolean-12-en-3-yl 2-O-b-D-galactopyranosyl- (9CI))
- 148332-54-1(b-D-Glucopyranosiduronic acid, (3b,20a,22b)-20-carboxy-22-hydroxy-30-norolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®2)- (9CI))
- 156856-38-1(Elatoside B)
- 105762-16-1(b-D-Glucopyranosiduronic acid, (3b,4a)-17-carboxy-23-oxo-28-norolean-12-en-3-yl)
- 155836-04-7(Tarasaponin II)
- 142784-41-6(b-D-Glucopyranosiduronic acid, (3b,16a)-17-carboxy-16-hydroxy-28-norolean-12-en-3-yl 2-O-b-D-galactopyranosyl- (9CI))
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:80930-74-1)Zingibroside R1
Pureté:99%
Quantité:5mg
Prix ($):297.0